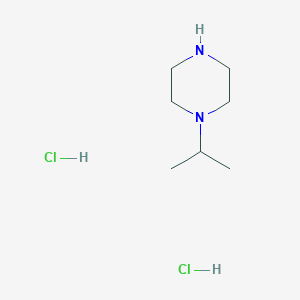

1-Isopropylpiperazine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTNXJQQOXWSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Medicinal Chemistry and Drug Discovery Research

Discovery and Development of Bioactive Agents

The 1-isopropylpiperazine (B163126) moiety is incorporated into larger molecules to explore and optimize their biological activity. The piperazine (B1678402) ring itself is often used as a basic and hydrophilic group to enhance the pharmacokinetic properties of a potential drug or as a scaffold to correctly orient pharmacophoric groups for interaction with biological targets. mdpi.com The functionalization of the piperazine core allows for the creation of a diverse range of compounds that can act as enzyme inhibitors or receptor modulators, making it a key component in pharmacological research.

Contributions to Neurological Disorder Therapeutics

The development of therapies for neurological disorders is a significant area of research where piperazine-containing compounds have made an impact. nih.gov The favorable pharmacokinetic profile of the piperazine substructure for the central nervous system (CNS) makes it a common feature in many CNS-active drugs. nih.gov

The piperazine scaffold is a key substructure in many antidepressant drugs. nih.gov Research has shown that piperazine derivatives are integral to the development of novel antidepressants, playing a role beyond simply improving CNS pharmacokinetics by participating in the specific binding conformations of these agents. nih.gov For instance, new arylpiperazine derivatives have been synthesized and evaluated for their antidepressant-like effects. nih.gov Studies on specific derivatives indicate that their mechanism of action is often mediated by interactions with the serotonergic system, particularly the 5-HT₁A receptors. nih.gov Vortioxetine is an example of an approved antidepressant agent that features a piperazine moiety and exhibits a multi-target activity on the serotonergic system. mdpi.com

| Drug/Compound Class | Target/Mechanism of Action | Research Finding |

| Arylpiperazine Derivatives | Serotonin (B10506) 5-HT₁A and 5-HT₂C receptors | New derivatives, such as 4p and 3o, produce antidepressant-like effects in preclinical models, which appear to be mediated by the serotonergic system. nih.gov |

| Vortioxetine | Serotonin (5-HT) transporter (SERT) blocker, 5-HT₁A receptor activator, 5-HT₃ receptor antagonist | Developed as a multitarget agent to achieve rapid antidepressant effects and improve cognitive function in patients with depression. mdpi.com |

1-Isopropylpiperazine is utilized as a building block in the synthesis of various drugs, including antipsychotics. guidechem.com The piperazine ring is a common structural feature in several second and third-generation antipsychotic medications. These agents are crucial in the management of schizophrenia and other psychotic disorders. mdpi.comnih.gov Research into the effectiveness of different antipsychotics often includes piperazine-containing drugs like Aripiprazole (B633), Cariprazine, and Olanzapine, highlighting their central role in this therapeutic class. mdpi.comnih.govnih.gov For example, a long-acting injectable form of Aripiprazole, known as Aripiprazole Lauroxyl, has been developed from this structural class. mdpi.com Studies comparing the effectiveness of various antipsychotics have shown that piperazine-containing drugs like aripiprazole have a longer time to discontinuation compared to several other agents, suggesting a favorable balance of efficacy and tolerability from the patient and clinician perspective. nih.gov

The piperazine scaffold is also explored in the search for new anxiolytic (anti-anxiety) agents. Studies on novel arylpiperazine derivatives have demonstrated their potential anxiolytic action. nih.gov The mechanism for these effects has been linked to the modulation of both the serotonergic (specifically 5-HT₁A receptors) and GABAergic systems. nih.gov Further research into other synthesized piperazine derivatives has identified anxiolytic-like activity mediated through benzodiazepine (B76468) and nicotinic pathways, indicating the versatility of the piperazine core in targeting different neurological pathways involved in anxiety. nih.gov

Advancements in Antimicrobial and Antifungal Chemotherapy

The piperazine motif has been incorporated into polymers to create materials with significant antimicrobial properties. nih.gov These piperazine-based polymers have shown potential activity against a range of microbes, including Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and the fungus Candida albicans (C. albicans). nih.gov The proposed mechanism of action involves the piperazine polymer targeting the bacterial cytoplasmic membrane, causing a leakage of intracellular components and leading to cell death. nih.gov In other approaches, the positive charge of quaternary ammonium (B1175870) groups incorporated into piperazine polymers facilitates an electrostatic interaction with the negatively charged microbial cell wall, resulting in cell lysis. nih.gov This contact-killing property makes these materials applicable for biomedical uses without releasing bioactive agents into the environment. nih.gov

| Polymer/Compound Class | Target Microbe(s) | Proposed Mechanism of Action |

| Piperazine Polymer (PE) | E. coli, S. aureus | Targets the cytoplasmic membrane, causing leakage of intercellular components. nih.gov |

| Multifunctionalized Piperazine Polymer | E. coli, M. smegmatis, S. aureus, C. albicans | Electrostatic interaction between positively charged polymer and negatively charged microbial cell wall leads to cell lysis. nih.gov |

| Norfloxacin-containing Polymers | E. coli, S. aureus | Polymer blends containing quinolone moieties exhibit antimicrobial activity. nih.gov |

Emerging Roles in Anticancer Agent Development

1-Isopropylpiperazine has been studied for its potential as a building block in the synthesis of anticancer agents. guidechem.com The piperazine structure is a component of numerous compounds investigated for their antitumor activity, where it can contribute to favorable pharmacodynamic and pharmacokinetic effects like improved solubility and bioavailability. nih.gov

Novel vindoline-piperazine conjugates have been synthesized and tested for their antiproliferative activity. nih.gov In these studies, N-substituted piperazine pharmacophores were attached to the vindoline (B23647) monomer. Several of these new conjugates displayed significant growth inhibition against a wide panel of human tumor cell lines. nih.gov For example, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against a breast cancer cell line, while another derivative with a 1-bis(4-fluorophenyl)methyl piperazine group showed high potency against a non-small cell lung cancer cell line. nih.gov These findings underscore the impact that piperazine-based modifications can have in designing novel anticancer compounds. nih.gov Other approved anticancer drugs, such as the kinase inhibitor Infigratinib, also feature the piperazine ring, which was incorporated during the drug design process. mdpi.com

| Compound/Derivative | Cancer Cell Line / Type | Research Finding |

| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | Showed a low micromolar growth inhibition (GI₅₀) value of 1.00 μM. nih.gov |

| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung Cancer (HOP-92) | Exhibited a GI₅₀ value of 1.35 μM. nih.gov |

| Vindoline-piperazine conjugate 17 | Melanoma (SK-MEL-5) | Proved to be highly effective, with a growth percent rate of -98.17%. nih.gov |

| Infigratinib | FGFR1-3 related cancers | A kinase inhibitor developed with a piperazine moiety. mdpi.com |

Structure-Activity Relationship (SAR) Studies of 1-Isopropylpiperazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1-isopropylpiperazine derivatives, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Variation on Pharmacological Profile

The pharmacological profile of 1-isopropylpiperazine derivatives can be significantly modulated by the nature and position of substituents on the piperazine ring and its appended functionalities. Research has shown that even minor chemical modifications can lead to substantial changes in biological activity.

For instance, in the development of neuropeptide S receptor (NPSR) antagonists, a series of oxazolo[3,4-a]pyrazine derivatives based on a core structure were synthesized and evaluated. acs.org The introduction of different substituents at various positions of the molecule led to a range of potencies. One study found that while a methyl or isopropyl chain at a specific position resulted in a roughly 10-fold decrease in potency compared to the parent compound, the introduction of a benzyl (B1604629) group was even more detrimental. acs.org Conversely, an L-phenylglycine derivative showed a recovery in activity, highlighting the nuanced effects of substituent choice. acs.org

Similarly, in the quest for dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, the length of an alkyl chain connecting the piperazine moiety to another part of the molecule was found to influence affinity for the H3 receptor. nih.gov Specifically, increasing the linker length in a series of tert-butyl analogues led to a decrease in affinity for the human H3 receptor. nih.gov The piperazine ring itself is a key structural element; in some cases, replacing it with a piperidine (B6355638) moiety has been shown to dramatically alter the affinity for the sigma-1 receptor while having a less pronounced effect on H3 receptor affinity. acs.orgnih.gov

The following interactive table summarizes the structure-activity relationships of selected piperazine derivatives, illustrating the impact of substituent variation on their affinity for the human histamine H3 receptor (hH3R) and sigma-1 receptor (σ1R).

| Compound | Core Moiety | Linker Length (n) | R Group | hH3R Ki (nM) | σ1R Ki (nM) |

| 2 | Piperazine | 3 | tert-butyl | 16.0 | - |

| 13 | Piperazine | 4 | tert-butyl | 37.8 | 51.8 |

| 18 | Piperazine | 5 | tert-butyl | 397 | - |

| 16 | Piperazine | 4 | acetyl | 12.7 | 37.8 |

| 4 | Piperazine | - | - | 3.17 | 1531 |

| 5 | Piperidine | - | - | 7.70 | 3.64 |

Stereochemical Considerations in Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. In the context of 1-isopropylpiperazine derivatives, the spatial arrangement of atoms can significantly impact receptor binding and subsequent biological response.

A compelling example is found in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives developed as narcotic agonists and antagonists. nih.gov Within this series, the S-(+) enantiomers consistently demonstrated more potent analgesic activity compared to their corresponding R-(-) enantiomers. nih.gov In fact, the most potent compound, the (S)-(+)-enantiomer of one derivative, was found to be 105 times more potent than morphine in terms of analgesic activity. nih.gov Interestingly, the R-(-) enantiomers of some derivatives exhibited narcotic antagonist activity, a property not observed in their S-(+) counterparts. nih.gov This stark difference underscores the critical importance of stereochemistry in determining the pharmacological outcome.

The table below illustrates the differential analgesic activity of enantiomers for a selected 1-substituted 4-(1,2-diphenylethyl)piperazine derivative.

| Compound | Enantiomer | Analgesic Activity (Relative to Morphine) | Narcotic Antagonist Activity |

| Derivative 10 | (S)-(+) | 105x | Not Observed |

| (R)-(-) | Weaker | Observed in some analogs |

Data based on a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. nih.gov

Preclinical Research and Early Stage Compound Evaluation

Following promising in vitro results, 1-isopropylpiperazine derivatives advance to preclinical research, which involves a series of in vivo studies to assess their efficacy and pharmacodynamic properties in living organisms, as well as the development of suitable formulations for administration.

In Vivo Efficacy and Pharmacodynamic Assessments in Animal Models

Animal models of human diseases are indispensable for evaluating the therapeutic potential of new chemical entities. Derivatives of 1-isopropylpiperazine have been investigated in various animal models to assess their in vivo efficacy.

For example, piperazine derivatives have been identified as potent inhibitors of PrP(Sc) propagation in vitro, the hallmark of prion diseases. Subsequent in vivo studies in scrapie-infected mice demonstrated that these compounds could increase the incubation time of the disease, suggesting a potential therapeutic benefit. nih.gov In another study, novel piperazine derivatives were designed as cognition enhancers. The most promising compounds were found to reverse scopolamine-induced memory deficits in a passive avoidance step-down model in mice at a dose of 1.0 mg/kg administered intraperitoneally. nih.gov Furthermore, these compounds demonstrated high central nervous system penetration and inhibition of brain acetylcholinesterase in ex vivo experiments. nih.gov

In the context of neuropeptide S receptor (NPSR) antagonists, a lead compound was shown to antagonize the effects of NPS in a food intake rat model when administered via intracerebroventricular injection. nih.gov Another potent NPSR antagonist from the oxazolo[3,4-a]pyrazine series demonstrated in vivo activity by blocking NPS-stimulated locomotor activity in mice. acs.org

Considerations for Preclinical Formulation Development

The development of an appropriate formulation is a critical step in preclinical research, as it can significantly impact the bioavailability and, consequently, the in vivo efficacy of a compound. nih.gov Many new chemical entities, including some 1-isopropylpiperazine derivatives, exhibit poor water solubility, which presents a challenge for administration, particularly for intravenous and oral routes. nih.govresearchgate.net

For preclinical studies, solution formulations are often preferred as they provide dose uniformity and present the drug in a state that is ready for absorption. nih.govresearchgate.net To overcome solubility issues, various formulation strategies can be employed. These include the use of co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols to create solution dosage forms. nih.gov For compounds that are particularly difficult to solubilize, lipid-based delivery systems, such as emulsions and oily solutions or dispersions, can be utilized. nih.gov

The choice of formulation strategy is also dictated by the intended route of administration. For intravenous administration, the compound must be fully solubilized or presented as a fine dispersion to prevent capillary blockade. nih.gov For oral administration in preclinical models, simple suspensions are often used. nih.gov The selection of a suitable formulation approach is based on the physicochemical properties of the compound and is crucial for obtaining reliable and reproducible data from in vivo studies. nih.govresearchgate.net The development of formulations for central nervous system-active drugs, such as many piperazine derivatives, requires additional considerations to ensure the compound can cross the blood-brain barrier. cuestionesdefisioterapia.comnih.gov

Mechanistic and Biochemical Investigations

Molecular Interactions with Biological Targets

No specific studies detailing the molecular interactions of 1-isopropylpiperazine (B163126) dihydrochloride (B599025) with biological targets such as enzymes or receptors were identified in the available literature.

Enzyme Inhibition Kinetics and Mechanism of Action

There is no published data on the enzyme inhibition kinetics or the mechanism of action for 1-isopropylpiperazine dihydrochloride.

Cholinesterase Enzyme Systems

While numerous derivatives of piperazine (B1678402) have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), no studies were found that specifically measured the inhibitory activity (e.g., IC50 values) or determined the kinetic profile of this compound against these enzymes.

Lysine-Specific Demethylase 1 (LSD1) Modulation

There is no evidence or research available to suggest that this compound acts as a modulator of Lysine-Specific Demethylase 1 (LSD1).

Receptor Binding and Agonism/Antagonism Studies

No radioligand binding assays or functional studies have been published that characterize the affinity or efficacy of this compound at any receptor.

Serotonin (B10506) Receptor Modulators

The arylpiperazine moiety is a well-known pharmacophore for serotonin receptor ligands. However, 1-isopropylpiperazine is an alkylpiperazine and lacks the aromatic component typically associated with high-affinity serotonin receptor binding. Searches for binding data (e.g., Ki values) or functional assays to determine agonist or antagonist properties of this compound at any serotonin receptor subtype yielded no results.

G Protein-Coupled Receptor (GPCR) Ligand Development

G Protein-Coupled Receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant percentage of modern pharmaceuticals. The arylpiperazine structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to be modified to target diverse receptors with high potency and selectivity. Specifically, arylpiperazines are well-established as ligands for aminergic GPCRs, which include serotonin and dopamine (B1211576) receptors, making them valuable in the discovery of drugs for central nervous system (CNS) disorders. The versatility of the piperazine ring allows for systematic modifications at its nitrogen positions to optimize interactions with the GPCR binding pockets, influencing whether the resulting compound acts as an agonist, antagonist, or partial agonist.

Opioid Receptor System Interactions

The piperazine core is a key structural element in the development of ligands targeting the opioid receptor system. Research has identified that 1-substituted 4-(3-hydroxyphenyl)piperazines function as pure opioid receptor antagonists. These compounds demonstrate a notable affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors.

A study on this class of compounds revealed that modifications to the piperazine ring, such as the introduction of a methyl group, significantly influence binding potency. For instance, the unsubstituted piperazine analogue 5a showed antagonist properties with Ke values of 8.47 nM, 34.3 nM, and 36.8 nM at the μ, δ, and κ receptors, respectively. The introduction of a methyl group at the 3-position of the piperazine ring, as seen in compounds 5b and 5c , resulted in even higher potency. nih.gov These findings underscore the importance of the piperazine scaffold in designing non-selective, pure opioid antagonists, which block the G-protein signaling cascade typically initiated by endogenous or exogenous opioids. nih.gov

| Compound | Substitution on Piperazine Ring | μ-Receptor Ke (nM) | δ-Receptor Ke (nM) | κ-Receptor Ke (nM) |

|---|---|---|---|---|

| 5a | None | 8.47 | 34.3 | 36.8 |

| 5b | (3S)-methyl | 1.58 | 12.8 | 1.91 |

| 5c | (3R)-methyl | 1.01 | 6.99 | 1.57 |

Melanocortin Receptor 4 (MC4R) Ligand Identification

Derivatives incorporating an isopropylpiperazine structure have been specifically identified as potent antagonists for the Melanocortin Receptor 4 (MC4R), a GPCR crucial for regulating energy homeostasis and body weight. A series of 2-piperazine-alpha-isopropylbenzylamine derivatives were synthesized and characterized as selective MC4R antagonists. nih.gov

These compounds were found to bind selectively to MC4R over other melanocortin receptor subtypes and function as effective antagonists. nih.gov For example, compounds 10d and 11d demonstrated high binding affinity and selectivity. In a murine model of cachexia, administration of these compounds led to significantly increased food intake and weight gain, demonstrating their efficacy in blocking the MC4R pathway. nih.gov This research highlights the utility of the isopropylpiperazine scaffold in developing targeted therapies for conditions like cancer-related cachexia by modulating MC4R activity. nih.gov

| Compound | Binding Affinity (Ki, nM) at hMC4R | Functional Antagonist Activity (IC50, nM) |

|---|---|---|

| 10d | 0.8 | 1.1 |

| 11d | 1.3 | 2.5 |

Cellular and Molecular Pathway Elucidation

The interaction of 1-isopropylpiperazine-containing ligands with their respective receptors initiates a cascade of intracellular events that define their pharmacological effects.

Impact on Intracellular Signaling Cascades and Metabolic Pathways

The function of 1-isopropylpiperazine derivatives as GPCR ligands directly translates to their ability to modulate intracellular signaling. As antagonists of the MC4R, these compounds block the Gαs-protein signaling pathway. Normally, activation of MC4R leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA), a pathway central to the regulation of energy balance. By blocking this receptor, isopropylpiperazine-based antagonists prevent these downstream signaling events. nih.gov

Similarly, when acting as opioid receptor antagonists, piperazine derivatives inhibit the Gαi/o-protein coupled signaling pathway. This prevents the opioid-induced inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels, thereby blocking the analgesic and euphoric effects of opioids. nih.gov

Computational and Chemoinformatic Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a molecule's biological activity. indexcopernicus.com For piperazine-containing compounds, docking studies are frequently used to elucidate binding modes and affinities with various protein targets. nih.govresearchgate.net

Molecular docking simulations predict how 1-Isopropylpiperazine (B163126) and its derivatives might fit into the active site of a target protein. The output of these simulations includes a predicted binding pose and a scoring function value, which estimates the binding affinity. nih.gov This affinity is often expressed in kcal/mol, where a more negative value suggests a stronger interaction. nih.gov

For instance, in studies on arylpiperazine derivatives targeting the androgen receptor, docking was used to identify key interactions within the receptor's ligand-binding pocket. nih.gov The simulations revealed that hydrophobic interactions are often a primary driver of binding for these types of compounds. nih.govnih.gov The process involves preparing the ligand and receptor structures, generating a grid around the binding site, and then computationally sampling different ligand conformations and orientations within that site to find the most energetically favorable pose. indexcopernicus.com The accuracy of these predictions is critical for guiding which compounds should be synthesized and tested. nih.gov

Table 1: Example of Molecular Docking Output for a Piperazine (B1678402) Derivative This table is illustrative of typical data obtained from molecular docking studies on piperazine-containing compounds.

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound A | Androgen Receptor | -8.5 | PHE764, LEU704 | Hydrophobic |

| Compound B | 5-HT1A Receptor | -9.2 | ASP116, TYR390 | Hydrogen Bond, π-π Stacking |

| Compound C | dCTPase | -7.8 | LYS34, ARG112 | π-π Stacking |

Rational Design for Improved Selectivity and Potency

The insights gained from ligand-protein interaction profiles are fundamental to the rational design of new molecules with improved characteristics. indexcopernicus.com By analyzing the predicted binding pose, chemists can identify which parts of the molecule are essential for binding and which can be modified to enhance potency or selectivity for a specific target. nih.gov

For example, if a docking study reveals that the isopropyl group of 1-Isopropylpiperazine fits into a specific hydrophobic pocket, but there is additional unoccupied space nearby, a medicinal chemist might design a new derivative with a larger or differently shaped alkyl group to achieve a better fit and stronger binding. Similarly, if the piperazine ring is near polar amino acid residues, modifications could be made to introduce hydrogen bond donors or acceptors to form new, stabilizing interactions. rsc.org This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the development of more effective and selective compounds. rsc.org

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. nih.gov DFT is used to calculate the electron density of a chemical system to determine its energy, structure, and other properties. jksus.org This method offers a good balance between computational cost and accuracy for studying molecular systems. jksus.org

DFT calculations can be applied to 1-Isopropylpiperazine to understand its electronic structure, which in turn predicts its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

These calculations also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. jksus.org The MEP map identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting where the molecule is most likely to interact with other chemical species, including biological targets. jksus.org

Table 2: Illustrative Electronic Properties from DFT Calculations This table represents typical parameters that would be calculated for 1-Isopropylpiperazine using DFT methods.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | Assesses molecular stability and reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Predicts how the molecule will interact with polar solvents and electric fields. |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the electron density surface. | Identifies sites for intermolecular interactions and reactions. |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com MD simulations are performed on ligand-protein complexes to assess the stability of the predicted binding pose and to explore how the system behaves in a more realistic, solvated environment. indexcopernicus.commdpi.com

A molecule like 1-Isopropylpiperazine is not rigid; it can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. The piperazine ring itself can exist in different conformations, such as chair, boat, and twist-boat forms. MD simulations are used to explore this "conformational landscape" by simulating the molecule's movements over nanoseconds or longer. researchgate.net

These simulations reveal which conformations are most stable (lowest in energy) and how the molecule transitions between them. researchgate.net When studying a ligand bound to a protein, MD simulations can show whether the initial docked pose is stable or if the ligand shifts to a different, more favorable position over time. mdpi.com Analysis of the simulation trajectory can also highlight key interactions that persist throughout the simulation, confirming their importance for binding stability. nih.gov

Dynamic Behavior of Ligand-Receptor Complexes

For instance, in a study on piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R), MD simulations were conducted for 50 nanoseconds to analyze the stability of the ligand-receptor complex. nih.gov The simulations revealed that the most potent compound was firmly anchored in the binding site through a salt bridge with the amino acid residue Glu172. nih.gov This primary interaction was further stabilized by hydrogen bonds, highlighting the importance of specific polar contacts in maintaining the bound state. nih.gov

Similarly, a 100-nanosecond MD simulation was used to evaluate the binding of a heterocycle-fused celastrol (B190767) derivative containing a piperazine moiety to its target, RANKL. acs.org The simulation confirmed that the NH group on the piperazine ring acted as a hydrogen bond donor, forming stable hydrogen bonds with the amino acid residues Gln237 and Tyr241. acs.org This demonstrates the role of the piperazine nitrogen in establishing key interactions that contribute to the stability of the complex.

In another example, extended MD simulations of 300 nanoseconds were utilized to investigate the binding of phenyl-piperazine scaffolds to the eIF4A1 protein. nih.gov These longer simulations allowed for the evaluation of not only the binding stability but also the associated energetics and the conformational changes within the protein upon ligand binding. nih.gov Such studies are crucial for discovering novel pharmacophores and understanding their mechanism of action at a dynamic level. nih.gov

The following table summarizes findings from MD simulation studies on various piperazine derivatives, illustrating the common approaches and outcomes of such computational analyses.

| Piperazine Derivative | Target Receptor | MD Simulation Duration | Key Findings on Dynamic Behavior |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | 50 ns | The complex was stabilized by a salt bridge with Glu172 and additional hydrogen bonds. nih.gov |

| Heterocycle-fused Celastrol derivative with a piperazine moiety | RANKL | 100 ns | The piperazine NH group acted as a hydrogen bond donor to Gln237 and Tyr241, confirming the binding mode. acs.org |

| Phenyl-piperazine scaffolds | eIF4A1 | 300 ns | The simulations were used to evaluate binding, energetics, and interdomain closure of the protein. nih.gov |

These examples collectively underscore the utility of MD simulations in elucidating the dynamic interactions of piperazine-containing ligands with their biological targets. While awaiting specific studies on 1-isopropylpiperazine dihydrochloride (B599025), these findings provide a framework for understanding the potential dynamic behavior of such ligand-receptor complexes.

Future Perspectives and Advanced Research Directions

Exploration into Emerging Therapeutic Modalities

The piperazine (B1678402) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. ncats.io Derivatives of piperazine have been successfully developed as antipsychotics, antihistamines, antianginals, antidepressants, and anticancer agents. ncats.ioguidechem.com The therapeutic potential of 1-isopropylpiperazine (B163126) dihydrochloride (B599025) itself has not been extensively reported in publicly available literature, suggesting a significant opportunity for new research initiatives.

Future investigations could focus on screening 1-isopropylpiperazine dihydrochloride and its novel derivatives against a panel of emerging therapeutic targets. Given the known activities of related piperazine compounds, initial studies could logically explore its potential in the following areas:

Neuropharmacology: Many centrally acting drugs incorporate the piperazine structure. Research could be directed towards evaluating the affinity of this compound for various neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of psychiatric disorders. nih.gov

Oncology: Some piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines. guidechem.com The potential of this compound as an anticancer agent could be explored through in vitro screening against a diverse panel of human cancer cell lines.

Infectious Diseases: The piperazine core is present in some antimicrobial and anthelmintic drugs. ncats.ionih.gov Investigations into the activity of this compound against various bacterial, fungal, and parasitic pathogens could uncover new therapeutic applications.

The dihydrochloride salt form of 1-isopropylpiperazine offers advantages for such exploratory studies, including enhanced aqueous solubility and stability, which are crucial for reliable in vitro screening and subsequent formulation development.

Development of this compound as a Chemical Biology Tool

Chemical biology relies on the use of small molecules to probe and understand complex biological systems. While highly potent and selective molecules are the ultimate goal for therapeutics, compounds with broader or even specific off-target activities can serve as valuable chemical probes. chemicalbook.com The development of this compound as a chemical biology tool presents a promising avenue for research.

Its utility as a research tool could be realized in several ways:

Fragment-Based Drug Discovery (FBDD): As a relatively small and simple molecule, this compound could be used as a fragment in FBDD campaigns. Its binding to a protein of interest, even with low affinity, could be detected using biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy. The identified fragment could then serve as a starting point for the design of more potent and selective ligands.

Scaffold for Library Synthesis: The piperazine ring is readily functionalized at the second nitrogen atom. This allows for the straightforward synthesis of a library of derivatives from the this compound precursor. Such a library could be screened against various biological targets to identify novel bioactive compounds.

Chemical Probe Development: Should this compound or a close analog be found to interact with a specific biological target, it could be further optimized to create a potent and selective chemical probe. Such probes are invaluable for target validation and for elucidating the physiological and pathological roles of their targets. chemicalbook.comsigmaaldrich.com

The table below outlines potential research approaches for developing this compound as a chemical biology tool.

| Research Approach | Description | Potential Outcome |

| Fragment Screening | Screening this compound against a library of proteins to identify low-affinity interactions. | Identification of novel protein targets and starting points for lead optimization. |

| Combinatorial Library Synthesis | Using 1-isopropylpiperazine as a scaffold to generate a diverse library of derivatives. | Discovery of new bioactive molecules with a range of biological activities. |

| Probe Optimization | Modifying the structure of 1-isopropylpiperazine to enhance potency and selectivity for a specific target. | Creation of a validated chemical probe for studying biological pathways. |

Interdisciplinary Approaches for Comprehensive Biological Profiling

A comprehensive understanding of the biological effects of any compound requires a multi-faceted, interdisciplinary approach. The biological profiling of this compound would benefit significantly from the integration of computational, biochemical, and cell-based methodologies.

Computational and In Silico Studies: Molecular modeling and docking studies can predict the potential binding modes of this compound with a wide array of protein targets. These computational predictions can help to prioritize experimental screening efforts and provide insights into the structural basis of any observed biological activity.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of a compound against thousands of biological targets. A broad pharmacological profiling of this compound using HTS would provide a comprehensive overview of its on-target and off-target activities, potentially revealing unexpected therapeutic opportunities.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cellular models can identify compounds that induce a desired physiological effect without prior knowledge of the molecular target. This approach could uncover novel activities for this compound that would be missed by target-centric methods.

The integration of these diverse research disciplines will be crucial for building a complete biological profile of this compound and for unlocking its full potential in both therapeutic and research contexts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-isopropylpiperazine dihydrochloride, and how can purity be validated?

- Synthesis : Common routes involve nucleophilic substitution or condensation reactions between isopropylamine and piperazine derivatives. For example, alkylation of piperazine with 1-chloro-2-propane under basic conditions, followed by hydrochlorination to form the dihydrochloride salt .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) and compare retention times against certified standards. Confirm molecular identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, heat (>25°C), and incompatible materials (strong oxidizers) .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- FT-IR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl bonds at 600–800 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., isopropyl CH3 at δ ~1.2 ppm, piperazine ring protons at δ ~2.5–3.5 ppm) .

- XRD : For crystalline forms, analyze lattice parameters and hydrogen bonding patterns .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties?

- Polymorph Identification : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to distinguish forms. For example, Form I may exhibit distinct endothermic peaks at higher temperatures compared to Form II due to stronger hydrogen bonds .

- Impact on Solubility : Assess dissolution profiles in biorelevant media (e.g., FaSSIF/FeSSIF). Polymorphs with shorter hydrogen bonds (e.g., N-Cl distance <3.0 Å) may show lower aqueous solubility .

Q. What strategies can mitigate cytotoxicity in biological assays involving this compound?

- Dose Optimization : Perform MTT assays on fibroblast cell lines (e.g., NIH/3T3) to determine IC50 values. Use concentrations below 10 µM to minimize cell death .

- Formulation : Encapsulate in liposomes or cyclodextrins to reduce direct cellular exposure while maintaining bioavailability .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

- Method Standardization : Use CLSI guidelines for MIC/MBC testing against P. aeruginosa or S. aureus. Control variables like inoculum size (5×10⁵ CFU/mL) and broth composition (e.g., cation-adjusted Mueller-Hinton) .

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) to differentiate bacteriostatic vs. bactericidal effects .

Q. What analytical approaches are recommended for studying degradation products under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS to identify byproducts (e.g., dehydrochlorinated derivatives) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Methodological Notes

- Contradictions in Safety Data : While some SDS documents classify the compound as low hazard (e.g., GHS "No known hazards"), others recommend stringent PPE due to unstudied toxicological profiles. Always adhere to institutional biosafety protocols .

- Ecological Impact : No bioaccumulation or mobility data are available. Follow EPA guidelines for disposal (incineration at >800°C with scrubbers) to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.